5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic organic compound. Let’s break down its structure:
- The core structure consists of a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.
- Attached to this core are two aromatic substituents:
- A 3-chlorophenyl group.
- A 4-ethoxyphenyl group.
- The oxazole ring (5-methyloxazol-4-yl) is also part of the molecule.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves the use of optimized synthetic routes, purification steps, and large-scale reactors.
- Precursors are synthesized in bulk and then transformed into the final compound.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions at the methylene bridge or the oxazole ring.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Halogenation or other substitution reactions may occur at the phenyl rings.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products would be derivatives resulting from the above reactions.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Chemical Biology:
Mechanism of Action
Targets: The compound likely interacts with specific protein targets or cellular receptors.
Pathways: It may modulate signaling pathways (e.g., kinases, GPCRs).
Further Research Needed: Detailed studies are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and oxazole rings makes it distinct.
Similar Compounds:
Properties
Molecular Formula |
C25H21ClN4O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-20-9-7-17(8-10-20)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)33-24(27-22)18-5-4-6-19(26)13-18/h4-14H,3,15H2,1-2H3 |
InChI Key |
QHIFOIHYLVUJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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